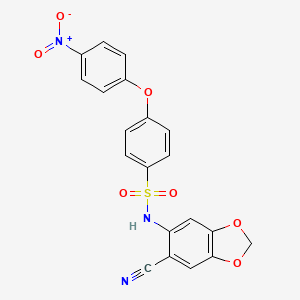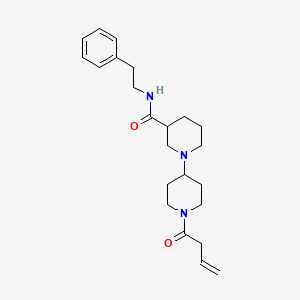
N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide, also known as NBBS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NBBS is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Mécanisme D'action
The mechanism of action of N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide involves its ability to selectively inhibit certain types of ion channels. Specifically, this compound has been shown to inhibit the function of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. By inhibiting the function of these channels, this compound can alter the electrical activity of cells and tissues, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit voltage-gated sodium channels, this compound has been shown to affect the function of other ion channels, including calcium channels and potassium channels. This compound has also been shown to affect the activity of enzymes involved in cellular signaling pathways, leading to changes in intracellular signaling and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide in laboratory experiments is its ability to selectively inhibit certain types of ion channels. This makes this compound a valuable tool for studying the function of these channels in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. Because this compound can affect the function of multiple ion channels and enzymes, it is important for researchers to carefully control for these effects when using this compound in experiments.
Orientations Futures
There are several potential future directions for research involving N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide. One area of interest is the development of new compounds based on the structure of this compound that have improved selectivity and potency for specific ion channels. Another area of interest is the use of this compound in the development of new drugs for the treatment of neurological and cardiovascular diseases. Finally, researchers may continue to study the biochemical and physiological effects of this compound in order to better understand its mechanism of action and potential applications in scientific research.
Méthodes De Synthèse
N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of this compound involves the use of various reagents and solvents, including acetic anhydride, sulfuric acid, and nitric acid. The process is complex and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the function of ion channels in cells. This compound has been shown to selectively inhibit certain types of ion channels, making it a valuable tool for researchers studying the role of ion channels in various physiological processes.
Propriétés
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O7S/c21-11-13-9-19-20(29-12-28-19)10-18(13)22-31(26,27)17-7-5-16(6-8-17)30-15-3-1-14(2-4-15)23(24)25/h1-10,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQMHLHMADDFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B6024325.png)
![4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6024331.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6024337.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6024339.png)
![N-(3-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6024346.png)
![2-(4-morpholinyl)-5-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6024350.png)
![ethyl 2-(acetylamino)-5,5,6-trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6024355.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6024369.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6024374.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B6024377.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6024404.png)
![2-(1H-imidazol-2-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6024407.png)
![1-(4-fluorobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B6024408.png)